molecular formula C11H10F2O B8680434 2-(2,4-Difluorophenyl)cyclopentanone

2-(2,4-Difluorophenyl)cyclopentanone

Cat. No. B8680434
M. Wt: 196.19 g/mol
InChI Key: AILKYSZJGNRQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)cyclopentanone is a useful research compound. Its molecular formula is C11H10F2O and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,4-Difluorophenyl)cyclopentanone

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

2-(2,4-difluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H10F2O/c12-7-4-5-8(10(13)6-7)9-2-1-3-11(9)14/h4-6,9H,1-3H2

InChI Key

AILKYSZJGNRQJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 90% formic acid (26.4 mL, 689 mmol) and 30% hydrogen peroxide (6.0 mL, 39.2 mmol) was warmed at 40° C. for 10 min. The resulting solution was carefully added to 1-cyclopentenyl-2,4-difluorobenzene (7.064 g, 39.2 mmol) under stirring. The two-phase system was initially stirred at room temperature. After a certain period of time, a spontaneous exothermic reaction took place, and the temperature rose to about 50° C. The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched by careful addition of a saturated sodium bicarbonate solution. Ether was added and the content of the separatory funnel was vigorously shaken. The organic layer was separated and the aqueous layer was extracted with ether. The combined organic extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give 2-(2,4-difluorophenyl)cyclopentanone (3.503 g, 17.85 mmol, 45.5% yield) as colorless oil. LC-MS (M+H)+=195.2. 1H NMR (500 MHz, CDCl3) δ ppm 7.08 (1H, td, J=8.4, 6.4 Hz), 6.76-6.86 (2H, m), 3.42 (1H, dd, J=12.2, 8.9 Hz), 2.42-2.53 (2H, m), 2.28-2.39 (1H, m), 2.13-2.23 (1H, m), 1.86-2.10 (2H, m).
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.064 g
Type
reactant
Reaction Step Two

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